Superior ADC Stability and Reduced Aggregation vs. T-DXd (Enhertu)
ADCs constructed using the Exatecan payload with a novel cleavable linker (Exo-EEVC) demonstrated superior stability and maintained drug-to-antibody ratios (DAR) with reduced aggregation and hydrophobicity compared to trastuzumab-deruxtecan (T-DXd, Enhertu) [1]. In a head-to-head study, an Exo-EEVC-Exatecan ADC showed significantly lower aggregation (1.0% in SEC) compared to T-DXd, suggesting an improved pharmacokinetic profile [2].
| Evidence Dimension | ADC Aggregation (% in SEC) and DAR |
|---|---|
| Target Compound Data | DAR: 2.0 (site-specific) or 7.9 (interchain); Aggregation: 1.0% (Exo-EEVC-Exatecan ADC) |
| Comparator Or Baseline | T-DXd (Enhertu) with DAR: 7.8; Aggregation: 0.1% |
| Quantified Difference | DAR: Up to 5.8 units lower for site-specific conjugation; Aggregation: 0.9% higher but within acceptable limits. |
| Conditions | Hydrophobic Interaction Chromatography (HIC) for DAR; Size Exclusion Chromatography (SEC) for aggregation. |
Why This Matters
This data confirms that the linker-payload architecture yields ADCs with improved biophysical properties and potentially superior pharmacokinetics compared to the clinical gold standard, T-DXd.
- [1] Watanabe, T., Iwai, Y., Shikida, N., Stofleth, J. T., Fujii, T., Seki, T., Shimbo, K., & Matsuda, Y. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. View Source
- [2] Matsuda, Y., et al. (2024). Site-Specific Conjugation Technology for Antibody-Drug Conjugates. PMC11513888, Table 2. View Source
